1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. Unfortunately, there is no specific information available about this compound in the search results12.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde3. However, the exact synthesis process for “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” is not available in the search results.Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” is not explicitly mentioned in the search results. However, related compounds such as “4-Methoxybenzyl chloride” have a molecular weight of 156.614 and “4-Methoxybenzaldehyde” has a molecular weight of 136.1485.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde”. However, the halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids has been reported6.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” are not available in the search results. However, a related compound “4-Methoxybenzyl alcohol” has a density of 1.1±0.1 g/cm3, boiling point of 316.2±27.0 °C at 760 mmHg, and a refractive index of 1.5378.Scientific Research Applications
Antitumor Activity
1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde has shown potential in the synthesis of compounds with antitumor properties. Farghaly (2010) demonstrated the development of new indole derivatives containing pyrazoles, using this compound as a key intermediate, which exhibited in-vitro tumor cell-growth inhibition (Farghaly, 2010).
Antimicrobial and Antioxidant Properties
The compound is a part of the synthesis of new quinolinyl chalcones, which have demonstrated promising antimicrobial properties against bacterial and fungal strains, and moderate antioxidant activity (Prasath et al., 2015) (Prasath et al., 2015).
Crystallographic Studies
In crystallography, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde contributes to the formation of hydrogen-bonded chains and tetramolecular aggregates, as explored in the work of Abonía et al. (2007) (Abonía et al., 2007).
Synthesis of Diverse Compounds
The compound is instrumental in synthesizing various chemically significant compounds. For instance, Arderne et al. (2021) used it in the synthesis of a compound which crystallizes in space group C2/c, revealing the diversity of its applications in chemical synthesis (Arderne et al., 2021).
Biological Activity Evaluation
It plays a role in the synthesis of bioactive compounds. For example, Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, showing significant antioxidant and anti-inflammatory activity (Sudha et al., 2021).
Molecular and Electronic Analysis
In the field of electronic and molecular analysis, Beytur and Avinca (2021) conducted a study using derivatives of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde to simulate geometric parameters, electronic properties, and spectroscopic properties, emphasizing its role in molecular and electronic research (Beytur & Avinca, 2021).
Safety And Hazards
The safety and hazards of “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” are not available in the search results. However, a related compound “4-Methoxybenzyl alcohol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage9.
Future Directions
The future directions of “1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde” are not available in the search results. However, the preparation and applications of 4-Methoxybenzyl esters in organic synthesis have been reported, indicating potential future directions for similar compounds10.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13-14/h2-6,8-9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVPEKERHITDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570226 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
153687-35-5 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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